molecular formula C21H16ClN3OS B2713909 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 688337-42-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2713909
CAS No.: 688337-42-0
M. Wt: 393.89
InChI Key: GVEXJVHDGNJUKQ-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide features a core imidazole ring substituted at the 1-position with a 4-chlorophenyl group. A thioether linkage connects the imidazole's 2-position to an acetamide moiety, which is further substituted with a naphthalen-1-yl group at the nitrogen atom (Fig. 1). This structure combines aryl, heterocyclic, and thioether motifs, which are frequently associated with diverse biological activities, including cytotoxicity, enzyme inhibition, and insecticidal properties .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-8-10-17(11-9-16)25-13-12-23-21(25)27-14-20(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEXJVHDGNJUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Attachment of the Naphthalene Moiety: The final step involves the acylation of the thioether with a naphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The incorporation of the thioether group enhances these effects by improving solubility and bioavailability.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The imidazole moiety is known for its ability to interact with DNA and enzymes involved in cell replication.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, such as cyclooxygenases (COX), which are involved in inflammatory processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control substances, suggesting potent antibacterial activity.

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins. A dose-dependent response was observed, indicating potential for therapeutic use in oncology.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it functions as a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Variations in Aryl Substitutions
  • 4-Chlorophenyl vs. 4-Fluorophenyl: The structurally similar compound 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent.
  • Naphthalen-1-yl vs. Phenyl/Substituted Phenyl: Compounds such as N-(4-chlorophenyl)-2-(triazolyl)acetamide () substitute the naphthalen-1-yl group with a phenyl ring.
Heterocycle Modifications
  • Imidazole vs. Triazole :
    N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () replaces the imidazole core with a triazole ring. Triazoles offer additional hydrogen-bonding sites and metabolic resistance but may reduce aromaticity, altering electronic properties critical for activity .

  • Benzimidazole Derivatives :
    2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide () incorporates a fused benzene ring to the imidazole. This modification increases planarity and may enhance intercalation with biological targets, as evidenced by its synthesis yield (81%) and IR data .

Cytotoxicity
  • Imidazole-Thioacetamide Derivatives: N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(aryl)imidazol-2-yl]thio]acetamides () demonstrated potent cytotoxicity against C6 glioma and HepG2 cells (IC₅₀: ~15.67 µg/mL).
Enzyme Inhibition
  • MAO and Cholinesterase Inhibitors: Acetamide derivatives like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), with IC₅₀ values in the micromolar range. The target compound’s naphthalenyl group may similarly facilitate hydrophobic interactions with enzyme active sites .
Insecticidal Activity
  • Pyridine-Thioacetamide Hybrids: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibited superior insecticidal activity against cowpea aphids compared to acetamiprid. The 4-chlorophenyl and thioether groups in the target compound could confer analogous pesticidal effects .

Key Physicochemical Data :

  • IR Spectra : Thioether (C–S) stretches at 624–785 cm⁻¹ and carbonyl (C=O) stretches at 1653–1682 cm⁻¹ are consistent across analogs () .
  • NMR/HRMS : Triazole derivatives () show characteristic peaks for naphthalenyl protons (δ 7.20–8.40 ppm) and accurate mass confirmation .

Comparative Data Table

Compound Name Structural Features Biological Activity Key Data Reference
Target Compound Imidazole, 4-chlorophenyl, thioether, naphthalenyl Inferred cytotoxicity, enzyme inhibition N/A N/A
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(aryl)imidazol-2-yl]thio]acetamide Imidazole, benzothiazole, thioacetamide Cytotoxic (C6/HepG2) IC₅₀: 15.67 µg/mL
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine, styryl, thioacetamide Insecticidal Superior to acetamiprid
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide Benzimidazole, benzoyl, thioacetamide Potential enzyme inhibition Yield: 81%
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole, naphthalenyloxy Inferred antimicrobial HRMS: [M+H]⁺ 393.1112

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel organic molecule with a complex structure that includes an imidazole ring, a thioether linkage, and a naphthalene substituent. This unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. The following sections will delve into the biological activity of this compound, supported by research findings and data tables.

Structural Characteristics

The structural features of this compound include:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.
  • Thioether Linkage : Often enhances the lipophilicity and bioavailability of compounds.
  • Naphthalene Substituent : Imparts additional aromatic characteristics that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown the ability to inhibit key enzymes involved in cancer progression, such as Raf kinase, indicating potential as anticancer agents.
  • Antimicrobial Properties : The presence of the imidazole group is associated with antimicrobial activity, making this compound a candidate for further studies in treating infections .
  • Anti-inflammatory Effects : Similar derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation and inflammation.
  • Electron Transfer Reactions : The naphthalene moiety may participate in electron transfer processes or form hydrogen bonds with biological macromolecules, enhancing its biological efficacy .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of imidazole derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Evaluation :
    • Research involving similar thioether-containing compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) :
    • A comparative analysis of various imidazole derivatives highlighted the importance of structural modifications on biological activity. The presence of specific substituents significantly influenced both potency and selectivity against targeted enzymes .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-1H-imidazol-2-thiolImidazole ring with thiol groupAntimicrobial
N-(3-trifluoromethylphenyl)-2-thiazoleacetamideThiazole instead of imidazoleAnticancer
2-(4-fluorophenyl)-1H-imidazol-2-thiolFluorophenyl substituentAntiviral

Q & A

Q. What are the optimal synthetic routes for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide?

The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. A common approach involves reacting 1-(4-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(naphthalen-1-yl)acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or ethanol under reflux (70–80°C) for 6–8 hours . Purification typically involves recrystallization from ethanol or column chromatography using hexane:ethyl acetate (8:2). Monitoring via TLC with UV visualization is critical to confirm reaction progress.

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Key peaks include C=O stretch (~1670–1680 cm⁻¹), aromatic C=C stretches (~1500–1600 cm⁻¹), and S–C/N–H stretches (~1250–1300 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic proton signals (δ 7.2–8.4 ppm), a singlet for the –SCH₂– group (~δ 5.4 ppm), and a downfield NH peak (~δ 10.8 ppm) . ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons (δ ~120–140 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ with m/z calculated for C₂₁H₁₆ClN₃OS (e.g., 394.08) .

Q. What solvent systems are recommended for purification?

Ethanol or methanol are preferred for recrystallization due to the compound’s moderate polarity. For column chromatography, gradients of hexane:ethyl acetate (7:3 to 6:4) effectively separate impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Core Modifications : Replace the naphthalene moiety with substituted phenyl groups to assess π-π stacking effects. For example, electron-withdrawing groups (e.g., –NO₂) on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
  • Thioether Linker : Substitute sulfur with oxygen or selenium to evaluate redox stability and hydrogen-bonding capacity .
  • Imidazole Substitutions : Introduce halogens (e.g., –F, –Br) at the 4-chlorophenyl position to modulate electron density and steric effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-1/2 or cytochrome P450. Focus on binding affinity (ΔG) and key residues (e.g., His90 in COX-2) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps for reactivity insights .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the dihedral angle between the imidazole and naphthalene rings (~61.8°) clarifies conformational flexibility and π-stacking potential . Compare experimental data with Cambridge Structural Database (CSD) entries to validate outliers.

Q. What strategies mitigate side reactions during synthesis?

  • Controlled Temperature : Maintain reflux temperatures below 80°C to prevent imidazole ring decomposition.
  • Catalyst Optimization : Use Cu(OAc)₂ (10 mol%) in click chemistry reactions to accelerate 1,3-dipolar cycloaddition and minimize byproducts .
  • Protecting Groups : Temporarily protect the acetamide NH with Boc groups to avoid unintended nucleophilic attacks .

Methodological Considerations

Q. How to design assays for evaluating biological activity?

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-1/2 inhibition via prostaglandin E₂ quantification) with IC₅₀ determination .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains, correlating results with logP values to assess membrane permeability .

Q. What analytical techniques resolve data discrepancies in reaction yields?

  • HPLC-PDA : Quantify purity (>95%) and identify side products (e.g., unreacted thiol intermediates).
  • LC-MS/MS : Detect trace impurities and confirm molecular ions in complex mixtures .

Q. How to optimize reaction scalability for preclinical studies?

  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction time.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Contradictions and Challenges

Q. Conflicting reports on biological activity: How to validate results?

Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., celecoxib for COX-2). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Discrepancies in NMR assignments due to tautomerism
Perform variable-temperature NMR (VT-NMR) to detect tautomeric shifts in the imidazole ring. For example, cooling to –40°C can stabilize enol-keto forms, resolving peak splitting .

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